3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride
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Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, such as methoxy and sulfonyl fluoride, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminobenzyl derivatives under acidic conditions. The subsequent introduction of methoxy groups can be achieved through O-methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used to introduce oxygen functionalities.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: Biologically, 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological activities makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and solutions.
Mechanism of Action
The mechanism by which 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group, in particular, can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the modulation of biological pathways and cellular functions.
Comparison with Similar Compounds
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-Isoquinolinesulfonyl fluoride
3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinoline
Uniqueness: Compared to similar compounds, 3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-Isoquinolinesulfonyl fluoride stands out due to its specific structural features and reactivity. The presence of the phenyl group and the sulfonyl fluoride moiety contribute to its unique chemical behavior and biological activity.
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-22-15-10-13-8-9-19(24(18,20)21)17(12-6-4-3-5-7-12)14(13)11-16(15)23-2/h3-7,10-11,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPYFEHXSJWMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)F)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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